(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

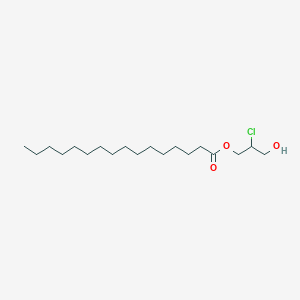

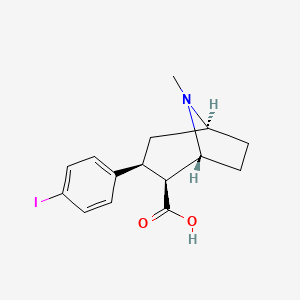

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structural properties and its role in synthesizing other complex molecules.

Mechanism of Action

Mode of Action

It is known that the compound undergoes metabolic transformations . The specifics of these transformations and how they interact with the compound’s targets to induce changes are areas for future investigation.

Biochemical Pathways

It is known that l-valine, a related compound, plays a role in several biochemical pathways, including protein synthesis

Pharmacokinetics

It is known that the compound undergoes a number of metabolic transformations, including hydrolysis by esterases or glucuronidases, oxidation by cytochrome p450 enzymes, and reduction . These transformations can impact the compound’s bioavailability.

Biochemical Analysis

Biochemical Properties

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate plays a vital role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme vesicular monoamine transporter 2 (VMAT2), which is involved in the transport of neurotransmitters into synaptic vesicles . This interaction is crucial for regulating neurotransmitter levels in the brain and has implications for treating neurological disorders.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with VMAT2 affects the release of neurotransmitters, thereby influencing neuronal communication and function . Additionally, it has been observed to impact gene expression related to neurotransmitter synthesis and degradation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to VMAT2, inhibiting its function and thereby reducing the uptake of neurotransmitters into synaptic vesicles . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing neuronal signaling. Additionally, it may influence enzyme activity related to neurotransmitter metabolism, further modulating neurotransmitter levels.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound has been observed to result in sustained changes in neurotransmitter levels and neuronal function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively modulates neurotransmitter levels without causing significant adverse effects . At higher doses, it may lead to toxic effects, including neurotoxicity and behavioral changes. Understanding the dosage thresholds is essential for developing safe and effective therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors related to neurotransmitter metabolism, influencing metabolic flux and metabolite levels . These interactions are crucial for maintaining neurotransmitter homeostasis and ensuring proper neuronal function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is transported into neurons via VMAT2 and accumulates in synaptic vesicles . This localization is essential for its role in modulating neurotransmitter levels and neuronal signaling.

Subcellular Localization

This compound is primarily localized in synaptic vesicles within neurons. This subcellular localization is directed by targeting signals and post-translational modifications that ensure its proper distribution and function . Its activity within synaptic vesicles is crucial for regulating neurotransmitter release and neuronal communication.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate typically involves several steps. One common method includes the esterification of (S)-2-amino-3-methylbutanoic acid with 2-hydroxyethanol in the presence of a catalyst such as sulfuric acid. The resulting ester is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate di(4-methylbenzenesulfonate)

- (S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonamide

Uniqueness

(S)-2-Hydroxyethyl 2-amino-3-methylbutanoate 4-methylbenzenesulfonate is unique due to its specific chiral configuration and the presence of both hydroxyl and amino functional groups. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Properties

CAS No. |

86150-61-0 |

|---|---|

Molecular Formula |

C14H23NO6S |

Molecular Weight |

333.40 g/mol |

IUPAC Name |

2-hydroxyethyl 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H15NO3.C7H8O3S/c1-5(2)6(8)7(10)11-4-3-9;1-6-2-4-7(5-3-6)11(8,9)10/h5-6,9H,3-4,8H2,1-2H3;2-5H,1H3,(H,8,9,10) |

InChI Key |

KIQNQGPNCRYWKY-UHFFFAOYSA-N |

SMILES |

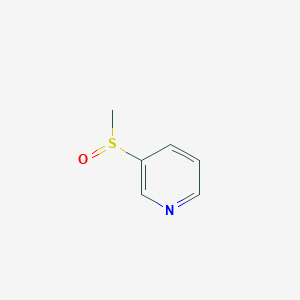

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCCO)N |

Synonyms |

para-Toluenesulfonate 2-Hydroxyethyl L-Valinate; L-Valine 2-Hydroxyethyl Ester 4-Methylbenzenesulfonate; USP Valacyclovir Related Compound F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)